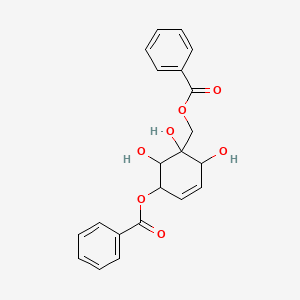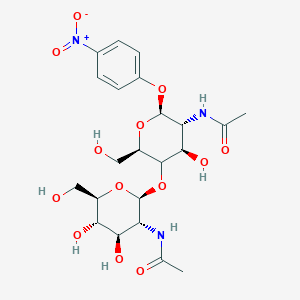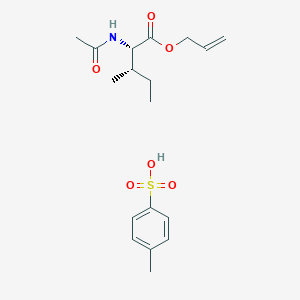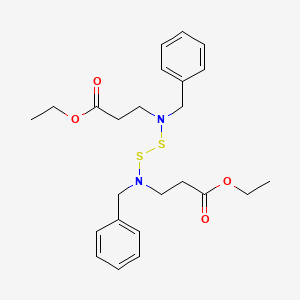![molecular formula C22H26O10S2 B13405298 6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “See I824925” is also known as 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. It is a chemical compound used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves the protection of the hydroxyl groups of L-sorbose followed by tosylation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the selective protection and tosylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tosyl groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to substitute the tosyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound’s tosyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-O-Isopropylidene-D-mannose
- 2,3-O-Isopropylidene-D-galactose
- 2,3-O-Isopropylidene-D-glucose
Uniqueness
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is unique due to its specific stereochemistry and the presence of tosyl groups, which make it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C22H26O10S2 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[6-hydroxy-2,2-dimethyl-3a-(4-methylphenyl)sulfonyloxy-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O10S2/c1-14-5-9-16(10-6-14)33(24,25)28-13-18-19(23)20-22(29-18,31-21(3,4)30-20)32-34(26,27)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3 |
Clé InChI |
UEXGDRPQSRYWTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)OS(=O)(=O)C4=CC=C(C=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)

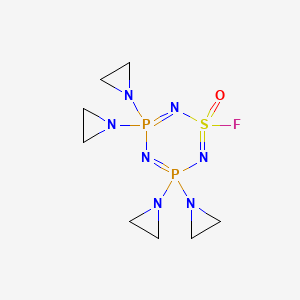
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)
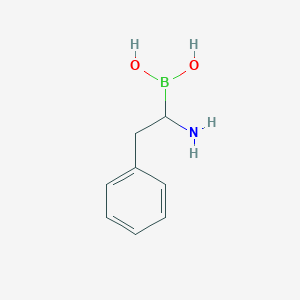
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
